molecular formula C26H40BF4P2Rh- B1588618 (1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate CAS No. 210057-23-1

(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate

Cat. No.: B1588618
CAS No.: 210057-23-1
M. Wt: 604.3 g/mol
InChI Key: ZUMNNKGIZSDCBZ-MYDVBLLJSA-N
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Description

(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate is a useful research compound. Its molecular formula is C26H40BF4P2Rh- and its molecular weight is 604.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound known as (1Z,5Z)-cycloocta-1,5-diene; (2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane; rhodium; tetrafluoroborate is a complex organometallic compound that has garnered attention for its potential biological activities and applications in catalysis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C26H40BF4P2RhC_{26}H_{40}BF_4P_2Rh and is characterized by the presence of rhodium coordinated with cycloocta-1,5-diene and phosphine ligands. Its structure can be represented as follows:

ComponentDescription
Molecular Weight522.00 g/mol
IUPAC Name(1Z,5Z)-cycloocta-1,5-diene; rhodium; tetrafluoroborate
SolubilityInsoluble in water; soluble in hydrocarbons
Melting Point210.0°C

The biological activity of this compound largely stems from the rhodium center's ability to facilitate various chemical reactions through coordination with substrates. The primary mechanisms include:

  • Asymmetric Hydrogenation : The compound is utilized in asymmetric hydrogenation reactions to produce chiral compounds from prochiral substrates. This process is critical in synthesizing pharmaceuticals where chirality is essential for biological activity .
  • Catalytic Activity : Rhodium complexes are known for their catalytic properties in various organic transformations, including hydrogenation and hydrosilylation reactions . This catalytic ability can influence biological pathways by altering the reactivity of biological molecules.

Medicinal Chemistry

Research has indicated that rhodium complexes can exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that certain rhodium complexes can interact with DNA and inhibit cell proliferation in various cancer cell lines .

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with rhodium complexes led to significant reductions in cell viability in human breast cancer cell lines. The proposed mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .
  • Enantioselective Reactions : The use of this compound in enantioselective hydrogenation has been documented to yield high enantiomeric excesses for various pharmaceutical intermediates. For example, a study reported that using (1Z,5Z)-cycloocta-1,5-diene-rhodium complexes resulted in over 90% enantiomeric excess when applied to the hydrogenation of specific ketones .

Safety and Handling

While the compound shows promising biological activity, it is essential to handle it with care due to potential toxicity associated with heavy metals like rhodium. Prolonged exposure may lead to cumulative effects on cellular function. Proper laboratory safety protocols should be followed when working with this compound.

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28P2.C8H12.BF4.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMNNKGIZSDCBZ-MYDVBLLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40BF4P2Rh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420657
Record name Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210057-23-1
Record name Rhodium(1+), [(1,2,5,6-eta)-1,5-cyclooctadiene][(2R,2′R,5R,5′R)-1,1′-(1,2-phenylene)bis[2,5-dimethylphospholane-κP]]-, tetrafluoroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 2
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 3
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 4
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 5
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Reactant of Route 6
(1Z,5Z)-Cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate
Customer
Q & A

Q1: How does the addition of carbon dioxide (CO2) affect the catalytic activity of Rh-MeDuPHOS in the hydrogenation of MAC in [bmim][BF4] ionic liquid?

A: Research [] indicates that increasing the partial pressure of CO2 in the reaction system leads to a decrease in the conversion of MAC while simultaneously increasing the enantioselectivity of the reaction. This suggests that CO2 might be subtly interacting with either the catalytic species or the reactants, influencing the reaction pathway and favoring the formation of the desired enantiomer. The exact mechanism of this interaction requires further investigation.

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